N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUYHIYXWNCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide typically involves the reaction of 1,3-benzothiazole-2-amine with 4-fluorobenzoic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding benzothiazole-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide with structurally related compounds, focusing on heterocyclic systems, substituents, and biological activity.
Heterocyclic Core Modifications
Key Observations :
- Benzothiazole vs.
- Dithiarsinan Core : FZ2 replaces benzothiazole with a dithiarsinan ring, introducing arsenic for anti-tumor activity but raising toxicity concerns .
- Triazolinone: The triazolinone system in ’s compound enables chemoselective bioconjugation, useful in radiopharmaceuticals .
Substituent Effects on Benzamide
Key Observations :
- Fluorine vs. Alkoxy Groups : The 4-fluoro group improves metabolic stability and electron-withdrawing effects, while alkoxy substituents (methoxy, butoxy) increase lipophilicity, affecting bioavailability .
- Psychotropic Activity : Halopemide shares the 4-fluorobenzamide motif, suggesting this group may serve as a pharmacophore in neuroleptics .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 348.3934 g/mol
- CAS Number : 313548-44-6
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis. The compound exhibits its biological activity through the following mechanisms:
- Inhibition of Cell Growth : Benzothiazole derivatives are known to interfere with various biochemical pathways, leading to the inhibition of growth in target organisms.
- Induction of Apoptosis : In cancer cell lines, this compound has been shown to promote apoptosis and arrest the cell cycle, particularly in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines .
- Modulation of Inflammatory Factors : It has been observed to decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound shows potential as an antimicrobial agent against various pathogens, including bacteria and fungi.
- Anticancer Properties : Research indicates that it possesses significant anticancer activity, inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics similar to other benzothiazole derivatives. These properties enhance its potential for therapeutic applications in treating infectious diseases and cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 4-fluorobenzoic acid with 4-aminophenylbenzothiazole via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
- Optimization Tips : Monitor reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and adjust solvent polarity to minimize byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of the benzothiazole moiety .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify benzothiazole (δ 7.8–8.2 ppm for aromatic protons) and amide (δ 10.2 ppm for NH) groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 377.1 (calculated: 377.09) .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA, λ = 254 nm) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- Anticancer Assays : MTT viability assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with cisplatin as a positive control .
- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines) .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) in benzothiazole-fluorobenzamide derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituents at the benzothiazole C-6 position (e.g., -CH₃, -Cl) or fluorobenzamide para-position (e.g., -OCH₃, -NO₂) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR (PDB ID: 1M17) .
- Key Metric : Compare IC₅₀ values across analogs to identify critical pharmacophores .
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Assay Replication : Validate results in ≥3 independent assays (e.g., MTT, clonogenic, and caspase-3 activation assays for apoptosis) .
- Impurity Analysis : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted starting materials) .
- Cross-Model Comparison : Test in both 2D cell cultures and 3D spheroids to assess microenvironment-dependent effects .
Q. What advanced techniques are used to study target engagement and mechanism of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified proteins (e.g., tubulin or topoisomerase II) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates of treated cells .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related BAX/BCL-2) post-treatment .
Q. How can X-ray crystallography or cryo-EM aid in understanding this compound’s interaction with biological targets?
- Methodological Answer :
- Co-crystallization : Soak crystals of human carbonic anhydrase IX (hCA IX) with 10 mM compound in 20 mM HEPES buffer (pH 7.5) .
- Data Collection : Resolve structures at ≤2.0 Å resolution (synchrotron radiation) to map hydrogen bonds between the fluorobenzamide and active-site residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition data?
- Methodological Answer :
- Force Field Adjustment : Re-dock using AMBER force fields to better model hydrophobic interactions with benzothiazole .
- Solvent Accessibility : Perform MD simulations (GROMACS) to account for solvation effects near the binding pocket .
- Experimental Validation : Use ITC (isothermal titration calorimetry) to measure binding enthalpies and compare with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
